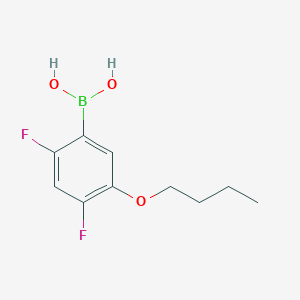

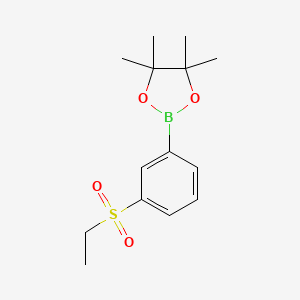

3-Ethylsulfonylphenylboronic acid, pinacol ester; 98%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

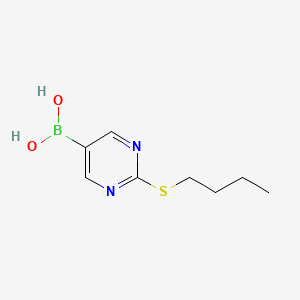

3-Ethylsulfonylphenylboronic acid, pinacol ester is a chemical compound with the molecular formula C14H21BO4S . It has a molecular weight of 296.2 g/mol . This compound is often used in pharmaceutical testing .

Synthesis Analysis

Pinacol boronic esters, such as 3-Ethylsulfonylphenylboronic acid, pinacol ester, are valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but recent studies have reported catalytic protodeboronation of alkyl boronic esters using a radical approach .Molecular Structure Analysis

The InChI code for 3-Ethylsulfonylphenylboronic acid, pinacol ester is1S/C14H21BO4S/c1-6-20(16,17)12-9-7-8-11(10-12)15-18-13(2,3)14(4,5)19-15/h7-10H,6H2,1-5H3 . This suggests that the compound has a complex structure with multiple functional groups. Physical And Chemical Properties Analysis

3-Ethylsulfonylphenylboronic acid, pinacol ester has a molecular weight of 296.2 g/mol . The compound is typically stored at refrigerated temperatures .科学的研究の応用

Catalyst-Transfer Suzuki–Miyaura Coupling

3-Ethylsulfonylphenylboronic acid, pinacol ester, serves as a critical reagent in catalyst-transfer Suzuki–Miyaura coupling reactions. This process has enabled the synthesis of hyperbranched polythiophenes with nearly 100% branching, illustrating the compound's utility in creating advanced polymeric materials with specific electrical properties suitable for electronic applications (Segawa, Higashihara, & Ueda, 2013).

Organic Synthesis and Material Science

The compound is also instrumental in organic synthesis and material science, where its inclusion in reactions leads to the formation of allene-bearing tertiary or quaternary carbon stereogenic centers. Such chemical transformations are valuable for the synthesis of complex molecules with high stereochemical control, which is crucial in the development of pharmaceuticals and fine chemicals (Jung & Hoveyda, 2012).

Phosphorescence Properties

A fascinating aspect of simple arylboronic esters, closely related to 3-Ethylsulfonylphenylboronic acid, pinacol ester, is their unexpected room-temperature phosphorescence in the solid state. This discovery opens new avenues for the use of such compounds in the development of organic phosphorescent materials for optoelectronic devices, without the need for heavy atoms or carbonyl groups traditionally required for triplet excited state generation (Shoji et al., 2017).

Drug Delivery Systems

In the realm of biomedical engineering, boronic acid esters have been explored for their potential in drug delivery systems. The unique properties of these compounds, such as their responsiveness to specific biological stimuli, make them suitable candidates for the design of targeted therapy vehicles. However, their susceptibility to hydrolysis at physiological pH poses challenges that need to be addressed for their effective use in pharmacological applications (Achilli et al., 2013).

作用機序

Target of Action

Boronic esters, in general, are known to be used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

In the suzuki–miyaura reaction, boronic esters undergo transmetalation, a process where they transfer their organic group from boron to a metal catalyst .

Biochemical Pathways

Boronic esters are known to participate in the suzuki–miyaura coupling reaction, which is a type of palladium-catalyzed cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which are fundamental in organic synthesis and are present in many biochemical pathways.

Result of Action

As a participant in the suzuki–miyaura reaction, this compound would contribute to the formation of carbon-carbon bonds, which could lead to the synthesis of various organic compounds .

Action Environment

It’s known that the ph can strongly influence the rate of hydrolysis of some phenylboronic pinacol esters . Therefore, environmental factors such as pH could potentially influence the action of 3-Ethylsulfonylphenylboronic acid, pinacol ester.

特性

IUPAC Name |

2-(3-ethylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO4S/c1-6-20(16,17)12-9-7-8-11(10-12)15-18-13(2,3)14(4,5)19-15/h7-10H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOADIUKJNYYPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。